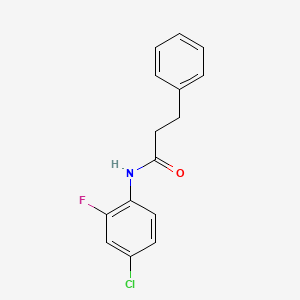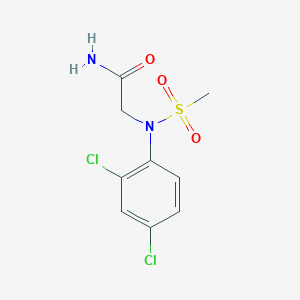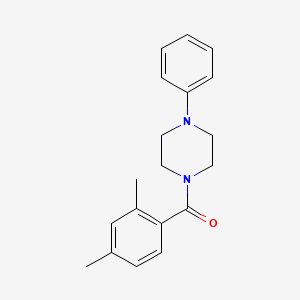
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone, also known as 5-NFH, is a chemical compound with potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and exhibits a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. Additionally, it has been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact mechanisms underlying these effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone in lab experiments is its relatively simple synthesis method. Additionally, it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in various assays. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to determine the exact mechanisms underlying its antibacterial, antifungal, and antitumor activity. Finally, its potential use as a drug candidate for the treatment of various diseases warrants further investigation.
Synthesis Methods
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone can be synthesized using a variety of methods, including the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate and phenylhydrazine. The reaction is typically carried out in a solvent, such as ethanol or methanol, and under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.
Scientific Research Applications
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and antitumor activity, making it a promising candidate for the development of new drugs. Additionally, 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(E)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-3-phenyl-3,4-dihydropyrazol-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-19(21)14-7-6-11(22-14)9-15-17-13-8-12(16-18-13)10-4-2-1-3-5-10/h1-7,9,12H,8H2/b15-9+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBKLYQNERFMTN-YIEXHYBTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=NC1=NN=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(N=N/C1=N/N=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)



![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5852626.png)
![4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5852629.png)
![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)

![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)